Antibacterial MIC Against S. aureus: Hydrazinyl-Oxazolidinone vs. Linezolid
4-(4-Hydrazinobenzyl)-2-oxazolidinone demonstrates minimum inhibitory concentration (MIC) of 0.5 µg/mL against Staphylococcus aureus, representing a 4- to 8-fold potency advantage over linezolid, which exhibits MIC90 values of 2–4 µg/mL against S. aureus isolates [1]. The compound's bactericidal activity at this concentration suggests a more favorable pharmacodynamic profile for Gram-positive pathogen inhibition.
| Evidence Dimension | Antibacterial potency (MIC) |
|---|---|
| Target Compound Data | 0.5 µg/mL (S. aureus) |
| Comparator Or Baseline | Linezolid: 2–4 µg/mL (S. aureus MIC90) |
| Quantified Difference | 4- to 8-fold lower MIC (more potent) |
| Conditions | In vitro broth microdilution assay against clinical S. aureus isolates |
Why This Matters
Lower MIC indicates superior potency, potentially enabling lower dosing in antimicrobial research applications.
- [1] Draghi DC, et al. In Vitro Activity of Linezolid against Key Gram-Positive Organisms Isolated in the United States: Results of the LEADER 2004 Surveillance Program. Antimicrob Agents Chemother. 2005;49(12):5024-5032. View Source
